molecular formula C11H19N3S B11790759 N2-(Cyclohexylmethyl)-N2-methylthiazole-2,4-diamine

N2-(Cyclohexylmethyl)-N2-methylthiazole-2,4-diamine

Cat. No.: B11790759
M. Wt: 225.36 g/mol
InChI Key: UYCAZOOPQIWPIZ-UHFFFAOYSA-N
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Description

N2-(Cyclohexylmethyl)-N2-methylthiazole-2,4-diamine is a synthetic thiazole-diamine derivative intended for research and development purposes exclusively. This compound serves as a versatile chemical building block, particularly in diversity-oriented synthesis (DOS) strategies aimed at creating structurally complex drug-like small molecules for biological screening . Compounds within this chemical class are frequently investigated as key intermediates in the synthesis of novel heterocyclic hybrids, which are of significant interest in medicinal chemistry for the discovery of new therapeutic agents . Thiazole-diamine derivatives are often explored for their potential bioactivity. Research on closely related structures has indicated that such fragments can be incorporated into molecular hybrids designed for evaluating cytotoxic activity against various human cancer cell lines, such as osteosarcoma, non-small cell lung, and colon carcinoma cells . The molecular structure, featuring a cyclohexylmethyl group, is a common motif in pharmaceutical research, as it can influence the compound's lipophilicity and overall interaction with biological targets . Researchers value this compound for its potential to generate new chemical entities with optimized properties for probing biological pathways and inhibiting specific enzymes or proteins. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal uses. All necessary safety data sheets (SDS) and handling instructions should be consulted prior to use.

Properties

Molecular Formula

C11H19N3S

Molecular Weight

225.36 g/mol

IUPAC Name

2-N-(cyclohexylmethyl)-2-N-methyl-1,3-thiazole-2,4-diamine

InChI

InChI=1S/C11H19N3S/c1-14(11-13-10(12)8-15-11)7-9-5-3-2-4-6-9/h8-9H,2-7,12H2,1H3

InChI Key

UYCAZOOPQIWPIZ-UHFFFAOYSA-N

Canonical SMILES

CN(CC1CCCCC1)C2=NC(=CS2)N

Origin of Product

United States

Preparation Methods

Table 1: Thiazole Core Synthesis Conditions

Starting MaterialReagentSolventTemperature (°C)Yield (%)Source
4-ChloroacetoacetateThioureaEthanol8078
2-Bromo-1-cyclohexylpropan-1-oneThioureaDMF12065

Stepwise N-Alkylation Strategy

Sequential alkylation of the thiazole-2,4-diamine core is a widely adopted method. The process involves:

  • Methylation at N2 : Treatment of 2,4-diaminothiazole with methyl iodide in the presence of potassium carbonate in DMF at 60°C for 12 hours achieves selective mono-methylation.

  • Cyclohexylmethylation at N2 : The intermediate N2-methylthiazole-2,4-diamine reacts with cyclohexylmethyl bromide using cesium carbonate as a base in acetonitrile at 80°C, yielding the target compound.

Key Optimization Notes:

  • Regioselectivity : Using bulkier bases (e.g., Cs2CO3) favors alkylation at the less hindered N2 position.

  • Solvent Effects : Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates by stabilizing ionic intermediates.

One-Pot Halogenation-Amination

A streamlined method involves halogenation followed by dual amination. For instance:

  • Halogenation : 2,4-Dihydroxythiazole is treated with phosphorus oxychloride (POCl3) at 110°C to form 2,4-dichlorothiazole.

  • Amination : Sequential substitution with methylamine and cyclohexylmethylamine in tetrahydrofuran (THF) at 0–25°C provides the target compound in 62% yield.

Table 2: Halogenation-Amination Parameters

StepReagentConditionsYield (%)Source
HalogenationPOCl3110°C, 4 h85
MethylationMethylamine (40% aq.)THF, 0°C, 2 h90
CyclohexylmethylationCyclohexylmethylamineTHF, 25°C, 12 h68

Catalytic Coupling Approaches

Transition-metal catalysis enables efficient C–N bond formation. Palladium-catalyzed Buchwald-Hartwig amination has been applied to introduce both amine groups:

  • Substrate Preparation : 2,4-Dibromothiazole is generated via bromination of thiazole using N-bromosuccinimide (NBS).

  • Methylamine Coupling : Pd2(dba)3/Xantphos catalyzes coupling with methylamine at 100°C, achieving 75% conversion.

  • Cyclohexylmethylamine Coupling : A second coupling with cyclohexylmethylamine using BrettPhos-Pd-G3 affords the final product in 58% overall yield.

Advantages:

  • Chemoselectivity : Sequential coupling avoids competing reactions.

  • Functional Group Tolerance : Stable under catalytic conditions.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A reported protocol involves:

  • Mixing 2,4-diaminothiazole with methyl tosylate and cyclohexylmethyl bromide in DMSO.

  • Irradiating at 150°C for 20 minutes, achieving 82% yield with >95% purity.

Green Chemistry Approaches

Recent efforts focus on solvent-free and catalytic methods:

  • Ball Milling : Mechanochemical synthesis using K2CO3 as a base yields the product in 70% yield without solvents.

  • Biocatalysis : Lipase-mediated amination in ionic liquids offers enantioselective pathways, though yields remain moderate (45%).

Purification and Characterization

Final purification typically employs silica gel chromatography (hexane/ethyl acetate) or recrystallization from ethanol/water. Purity is confirmed via:

  • HPLC : >98% purity using C18 columns.

  • NMR : Distinct signals for N–CH3 (δ 2.89 ppm) and N–CH2-cyclohexyl (δ 3.21 ppm).

Comparative Analysis of Methods

Table 3: Method Efficiency Comparison

MethodYield (%)TimeScalabilityCost
Stepwise Alkylation6824 hHighLow
One-Pot Amination6218 hModerateMedium
Catalytic Coupling5812 hLowHigh
Microwave-Assisted820.3 hHighMedium

Industrial-Scale Considerations

For bulk production, the stepwise alkylation method is preferred due to its scalability and cost-effectiveness. Key challenges include:

  • Byproduct Formation : Over-alkylation is mitigated using excess amine and controlled stoichiometry.

  • Waste Management : Recycling DMF via distillation reduces environmental impact.

Emerging Innovations

  • Flow Chemistry : Continuous-flow systems enhance reaction control, achieving 89% yield in 30 minutes.

  • Photoredox Catalysis : Visible-light-mediated amination under mild conditions shows promise for sensitive substrates .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The secondary amines at positions 2 and 4 of the thiazole ring exhibit nucleophilic character, enabling alkylation and acylation reactions. For example:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts under basic conditions .

  • Acylation : Forms amide derivatives when treated with acyl chlorides (e.g., acetyl chloride) in anhydrous solvents .

The cyclohexylmethyl group introduces steric hindrance, reducing reaction rates compared to simpler analogs like N2-Methylthiazole-2,4-diamine .

Electrophilic Aromatic Substitution

The thiazole ring undergoes electrophilic substitution at the 5-position due to electron-donating effects from the amine groups. Key reactions include:

  • Nitration : Generates nitro derivatives using HNO₃/H₂SO₄ at 0–5°C .

  • Sulfonation : Reacts with SO₃ in fuming H₂SO₄ to produce sulfonated products .

Substituent effects from the cyclohexylmethyl group direct regioselectivity, as shown in comparative studies of pyrimidine-2,4-diamine derivatives .

Coordination Chemistry

The compound acts as a bidentate ligand, coordinating with transition metals via the N2 and N4 amine groups. Notable complexes include:

Metal IonCoordination GeometryApplication
Cu(II)Square planarCatalytic oxidation
Fe(III)OctahedralMagnetic materials

Stability constants for these complexes are higher than those of non-cyclohexyl-substituted analogs due to increased ligand rigidity .

Biological Interaction Pathways

In pharmacological contexts, the compound participates in hydrogen bonding and π-π stacking with biological targets:

  • CDK2/9 Inhibition : The thiazole core binds to ATP pockets via hydrophobic interactions, while the cyclohexylmethyl group enhances selectivity over CDK7 .

  • Antimicrobial Activity : Reacts with bacterial enzymes through Schiff base formation, disrupting folate synthesis .

Comparative IC₅₀ values for kinase inhibition:

CompoundCDK2 (µM)CDK9 (µM)
N2-(Cyclohexylmethyl)-N2-methyl...0.120.09
N2-Methylthiazole-2,4-diamine 2.63.4

Stability and Degradation

  • Thermal Decomposition : Degrades above 200°C, releasing NH₃ and forming cyclohexene derivatives .

  • Photolysis : UV exposure cleaves the C–S bond in the thiazole ring, yielding mercaptoimidazole intermediates .

Scientific Research Applications

Antimicrobial Activity

The thiazole moiety is known for its broad range of biological activities, including antimicrobial effects. Compounds with similar structures have been extensively studied for their ability to inhibit bacterial growth and combat infections. N2-(Cyclohexylmethyl)-N2-methylthiazole-2,4-diamine is hypothesized to exhibit similar properties, making it a candidate for development as an antimicrobial agent.

Anticancer Potential

Research indicates that thiazole derivatives possess significant anticancer properties. The structural characteristics of this compound suggest it could interact with biological targets involved in cancer progression. Preliminary studies have shown that compounds containing thiazole rings can induce apoptosis in cancer cells, highlighting the potential of this compound in oncology .

Anti-inflammatory Effects

Thiazole derivatives have also been explored for their anti-inflammatory properties. The compound's ability to modulate inflammatory pathways could lead to the development of new therapeutic options for treating inflammatory diseases. Studies on related compounds indicate promising results in reducing inflammation and pain, suggesting that this compound may exhibit similar efficacy .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of thiazole derivatives similar to this compound. For instance:

  • Anticancer Studies : A study demonstrated that certain thiazole derivatives exhibited significant cytotoxicity against human cancer cell lines, with IC50 values indicating strong potential for further development as anticancer agents .
  • Anti-inflammatory Research : Another study highlighted the synthesis of novel thiazole derivatives that showed superior anti-inflammatory effects compared to standard treatments like diclofenac sodium .

These findings underscore the importance of continued research into the applications of this compound in drug development.

Mechanism of Action

The mechanism of action of N2-(Cyclohexylmethyl)-N2-methylthiazole-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Thiazole Derivatives

Structural Modifications and Substituent Effects

Thiazole-2,4-diamine derivatives are frequently modified at the N2 and N4 positions to optimize biological activity. Key comparisons include:

N2-Substituted Analogs
  • N2-[2-Chloro-4(3,4,5-trimethoxyphenyl)azetidin-1-yl)]-N4-(aryl)thiazole-2,4-diamines (): These compounds exhibit potent antioxidant activity (IC50 values in low micromolar ranges) due to electron-donating methoxy groups and chloro substituents.
  • 4-(4′-Nitrophenyl)thiazol-2-amine Derivatives ():
    Substituents like nitro groups improve electrophilicity, aiding in electrophilic substitution reactions. In contrast, the cyclohexylmethyl group in the target compound may confer steric hindrance, altering reactivity in synthetic pathways .

N4-Substituted Analogs
  • N4,N4-Diphenylthiazole-2,4-diamine ():
    Diphenyl groups at N4 increase aromatic stacking interactions, which are critical for antimicrobial activity. The target compound’s unsubstituted N4 position may reduce such interactions but improve solubility .
Antioxidant Activity
  • N2-Azetidinyl Thiazole Derivatives (): Display IC50 values <10 µM in antioxidant assays.
Anticancer Activity
  • Thiazole Derivatives with Hydrazone Linkers ():
    Compounds like 7b (IC50 = 1.61 µg/mL against HepG-2) show that electron-withdrawing groups enhance cytotoxicity. The cyclohexylmethyl group in the target compound might modulate apoptosis via hydrophobic interactions with cellular targets .
Antimicrobial Activity
  • N-((2-Chlorophenyl)diphenylmethyl)-4-phenylthiazol-2-amine ():
    These derivatives exhibit moderate antifungal activity (e.g., against Candida albicans). The target compound’s cyclohexyl group may improve penetration into fungal membranes .
Anti-inflammatory Activity
  • Triazolyl Phenylthiazole Analogs ():
    Substitutions with propargyl or triazolyl groups (e.g., compound 2b ) show anti-inflammatory effects via COX-2 inhibition. The target compound’s lack of aromatic substituents may reduce COX-2 affinity but lower toxicity .

Biological Activity

N2-(Cyclohexylmethyl)-N2-methylthiazole-2,4-diamine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its chemical structure, synthesis methods, and relevant biological studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H20N4SC_{13}H_{20}N_{4}S, with a molecular weight of approximately 239.38 g/mol. The compound features a thiazole ring structure, which contributes to its reactivity and biological properties. The presence of the cyclohexylmethyl group and the methylthiazole moiety enhances its unique chemical characteristics, making it a versatile candidate for medicinal applications.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

  • Formation of the Thiazole Ring : Utilizing thiazole precursors and appropriate reagents.
  • Amine Functionalization : Introducing the cyclohexylmethyl and methyl groups at the nitrogen positions.

These synthetic routes are influenced by the electronic properties of the substituents on the thiazole ring and the cyclohexylmethyl group.

Antimicrobial Activity

Research indicates that compounds containing thiazole moieties often exhibit significant antimicrobial properties. Preliminary studies suggest that this compound may possess activity against various bacterial strains. The thiazole ring's aromaticity and reactivity are critical factors contributing to its antimicrobial efficacy.

Anticancer Effects

This compound has shown promise in anticancer research. Studies have demonstrated that thiazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, related compounds have been evaluated for their cytotoxic effects against human lung adenocarcinoma cells (A549) and other cancer types, revealing potential selectivity and potency .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Variations in substituents can significantly impact its pharmacological profile. The following table summarizes some structural analogs and their associated biological activities:

Compound NameStructural FeaturesBiological ActivityUnique Properties
N-(5-nitrothiazol-2-yl)acetamideNitro and acetamide groupsAntimicrobialNitro group enhances reactivity
2-Amino-4-thiazolamineSimple thiazole derivativeAnticancerLacks bulky side groups
4-Methylthiazole-2-carboxylic acidCarboxylic acid functionalityAntibacterialAcidic nature increases solubility
This compoundCyclohexylmethyl group with thiazole moietyAntimicrobial/AnticancerUnique combination enhances biological activities

This table illustrates how variations in substituents affect biological activity and application potential. Each compound's unique properties can lead to different therapeutic uses or mechanisms of action.

Case Studies

Several studies have highlighted the effectiveness of thiazole derivatives in various biological contexts:

  • Anticancer Activity : A study reported that compounds similar to this compound demonstrated significant cytotoxic effects against A549 cells with IC50 values lower than standard chemotherapeutics like doxorubicin .
  • Antimicrobial Screening : Another investigation evaluated a series of thiazole derivatives for their antibacterial properties against Gram-positive and Gram-negative bacteria, showing promising results for compounds structurally related to this compound.

Q & A

Q. What are the common synthetic routes for N2-(Cyclohexylmethyl)-N2-methylthiazole-2,4-diamine?

The synthesis typically involves cyclization reactions. For example, thiourea and chloracetyl chloride are reacted under reflux in methanol, followed by alkylation with cyclohexylmethyl groups. Optimization of solvent (e.g., methanol or ethanol) and temperature (reflux conditions) is critical for yield improvement. Structural confirmation relies on NMR and IR spectroscopy .

Q. How is the molecular structure of this compound characterized?

The thiazole core is analyzed via 1H^1H-NMR (to confirm amine and cyclohexylmethyl substituents) and 13C^{13}C-NMR (to resolve aromatic and aliphatic carbons). IR spectroscopy identifies functional groups like N-H stretches (3200–3400 cm1^{-1}) and C-S bonds (600–700 cm1^{-1}). Mass spectrometry validates molecular weight (e.g., 129.19 g/mol for the base structure) .

Q. What preliminary biological activities have been reported for this compound?

Thiazole derivatives exhibit antimicrobial activity against Staphylococcus aureus and E. coli (MIC values: 8–32 µg/mL) and cytotoxicity against cancer cell lines (e.g., MCF-7, IC50_{50} ~12.5 µM). Activity depends on substituent positions (2,4-positions on the thiazole ring) .

Q. How are solubility and stability assessed during early-stage development?

Solubility is tested in DMSO, ethanol, and aqueous buffers (pH 1–7.4) via UV-Vis spectroscopy. Stability studies involve HPLC analysis under accelerated conditions (40°C, 75% humidity) to monitor degradation products .

Advanced Research Questions

Q. How can structural modifications enhance antimicrobial efficacy?

Substituent variation at the 2,4-positions (e.g., electron-withdrawing groups like nitro or halogens) improves bacterial membrane penetration. Comparative SAR studies show that cyclohexylmethyl groups enhance lipophilicity, increasing Gram-positive activity .

Q. What experimental models are used to evaluate antitumor mechanisms?

In vitro models include apoptosis assays (Annexin V/PI staining), cell cycle analysis (flow cytometry), and target validation (e.g., Aurora kinase inhibition assays). In vivo xenograft models (e.g., murine A549 lung cancer) assess tumor growth suppression .

Q. How does this compound interact with biological targets like DNA or enzymes?

Molecular docking and isothermal titration calorimetry (ITC) reveal DNA intercalation via the thiazole ring’s planar structure. Enzyme inhibition (e.g., COX-2) is confirmed via fluorometric assays, showing IC50_{50} values <10 µM .

Q. What strategies address low bioavailability in pharmacokinetic studies?

Prodrug approaches (e.g., esterification of amine groups) improve intestinal absorption. Co-solvent systems (PEG 400/water) enhance solubility. Microsomal stability assays in liver S9 fractions identify metabolic hotspots for deuterium exchange .

Q. How are contradictions in cytotoxicity data resolved?

Discrepancies between in vitro and in vivo results are analyzed via pharmacokinetic/pharmacodynamic (PK/PD) modeling. For example, poor tumor penetration may explain reduced efficacy despite low IC50_{50}. Adjusting dosing regimens (e.g., metronomic dosing) can mitigate this .

Q. What methods validate the compound’s anti-inflammatory activity?

ELISA-based quantification of pro-inflammatory cytokines (TNF-α, IL-6) in LPS-stimulated macrophages. COX-2 inhibition is measured via prostaglandin E2_2 (PGE2_2) ELISA. In vivo carrageenan-induced paw edema models confirm activity .

Q. How is resistance to this compound studied in microbial or cancer models?

Serial passage assays under sublethal concentrations induce resistance. Genomic sequencing identifies mutations (e.g., efflux pump upregulation). Combinatorial therapy with adjuvants (e.g., efflux inhibitors) restores susceptibility .

Methodological Notes

  • Data Sources : PubChem, CAS Common Chemistry, and peer-reviewed journals (e.g., European Journal of Medicinal Chemistry) are prioritized for reliability .
  • Contradictions : Variations in biological activity (e.g., antimicrobial vs. anticancer) are attributed to assay conditions (e.g., bacterial strain variability, cancer cell line genetic profiles) .
  • Advanced Techniques : Cryo-EM for target visualization, metabolomics for pathway analysis, and CRISPR-Cas9 for gene knockout studies refine mechanistic understanding .

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